Methyl 4-bromo-5-formylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-formylthiophene-2-carboxylate is an organic compound with the molecular formula C(_7)H(_5)BrO(_3)S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and a formyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 5-formylthiophene-2-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr(_3)) or aluminum bromide (AlBr(_3)). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate (KMnO(_4)) or reducing agents such as sodium borohydride (NaBH(_4)) are typically used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO(_4)) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.
Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)) with boronic acids or alkenes in the presence of a base like potassium carbonate (K(_2)CO(_3)).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Methyl 4-bromo-5-carboxythiophene-2-carboxylate.
Reduction: Methyl 4-bromo-5-hydroxymethylthiophene-2-carboxylate.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
Methyl 4-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. In materials science, the compound’s electronic properties are exploited to create conductive or semiconductive materials.
Comparison with Similar Compounds
Methyl 4-bromo-5-formylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-formylthiophene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-2-thiophenecarboxylate: Lacks the formyl group, limiting its applications in certain synthetic routes.
Methyl 4-bromo-5-methylthiophene-2-carboxylate:
The presence of both the bromine and formyl groups in this compound makes it uniquely versatile for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
methyl 4-bromo-5-formylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKCURLFHIUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598223 | |
Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-59-3 | |
Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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